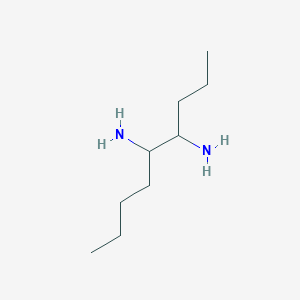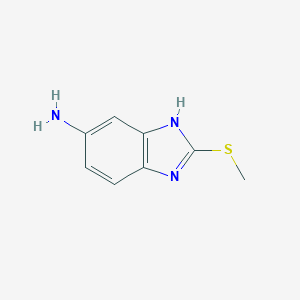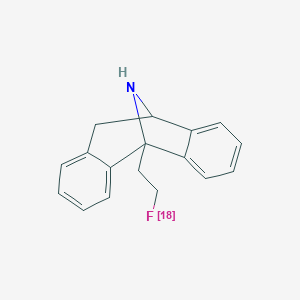
5-Fluoromethyl MK 801
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoromethyl MK 801 is a chemical compound that is widely used in scientific research. It is a derivative of the well-known NMDA receptor antagonist MK-801, which is used to study the function of the NMDA receptor in the brain. 5-Fluoromethyl MK 801 has been shown to have similar properties to MK-801, but with some advantages over the original compound.
Wirkmechanismus
Like MK-801, 5-Fluoromethyl MK 801 is a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in synaptic plasticity and an overall decrease in neuronal activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Fluoromethyl MK 801 are similar to those of MK-801. It has been shown to decrease the amplitude of excitatory postsynaptic potentials (EPSPs) and to inhibit long-term potentiation (LTP) in the hippocampus. It has also been shown to decrease the release of neurotransmitters such as glutamate and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Fluoromethyl MK 801 over MK-801 is that it is more soluble in water, which makes it easier to work with in the lab. It is also more stable than MK-801, which means that it can be stored for longer periods of time without degradation. One limitation of using 5-Fluoromethyl MK 801 is that it is more expensive than MK-801, which may limit its use in some research settings.
Zukünftige Richtungen
There are many possible future directions for research involving 5-Fluoromethyl MK 801. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs that target the NMDA receptor, based on the structure and properties of 5-Fluoromethyl MK 801. Finally, there is interest in using 5-Fluoromethyl MK 801 to study the role of the NMDA receptor in other physiological processes, such as pain perception and addiction.
Synthesemethoden
The synthesis of 5-Fluoromethyl MK 801 involves several steps, including the reaction of MK-801 with a fluoromethylating agent. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The final product is a white crystalline powder that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
5-Fluoromethyl MK 801 has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been used in studies of synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used to study the effects of drugs and other compounds on the NMDA receptor.
Eigenschaften
CAS-Nummer |
119493-73-1 |
|---|---|
Produktname |
5-Fluoromethyl MK 801 |
Molekularformel |
C17H16FN |
Molekulargewicht |
252.32 g/mol |
IUPAC-Name |
1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C17H16FN/c18-10-9-17-14-7-3-1-5-12(14)11-16(19-17)13-6-2-4-8-15(13)17/h1-8,16,19H,9-11H2/i18-1 |
InChI-Schlüssel |
DHHVHCZZAHJZSA-SQZVAGKESA-N |
Isomerische SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CC[18F] |
SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
Kanonische SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
Synonyme |
5-fluoromethyl MK 801 5-fluoromethyldizocilpine 5-FM-MK 801 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



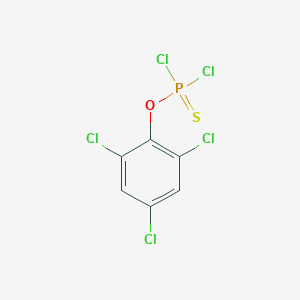

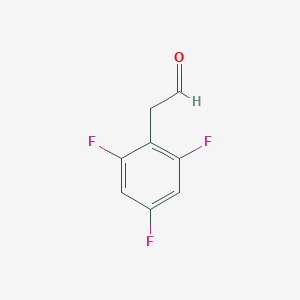
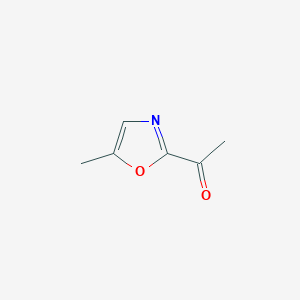
![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
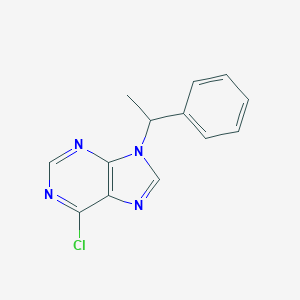
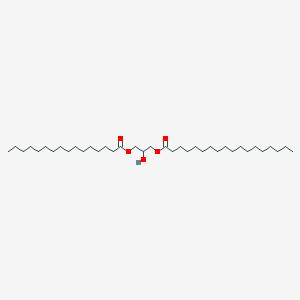
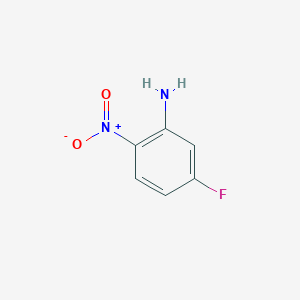

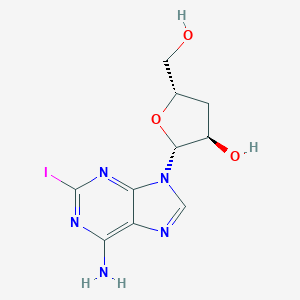
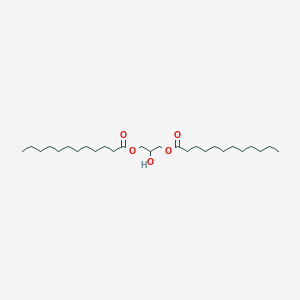
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
